

Unveiling Jbir-15: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: Jbir-15

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A comprehensive technical guide detailing the discovery, isolation, and characterization of **Jbir-15**, a novel aspochracin derivative from a marine-derived fungus. This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and logical workflows.

Introduction

Jbir-15 is a naturally occurring compound belonging to the aspochracin class of cyclic peptides. It was first discovered and isolated from the culture broth of a marine sponge-derived fungus, *Aspergillus sclerotiorum* Huber Sp080903f04.[1] Structurally, **Jbir-15** is distinguished as N-demethyl aspochracin at the alanyl residue.[1] This guide provides a detailed overview of the scientific processes involved in its identification and purification, along with its known biological activities.

Discovery and Producing Organism

Jbir-15 was identified during a chemical screening program focused on discovering novel metabolites from marine microorganisms.[1] The producing organism, *Aspergillus sclerotiorum* Huber Sp080903f04, is a fungus isolated from a marine sponge, highlighting the rich chemical diversity of marine microbial ecosystems as a source for novel natural products.

Experimental Protocols

This section outlines the detailed methodologies for the fermentation of the producing organism, and the subsequent extraction, isolation, and purification of **Jbir-15**.

Fungal Fermentation

The fermentation of *Aspergillus sclerotiorum* Huber Sp080903f04 is a critical first step to produce **Jbir-15**.

- **Culture Medium:** The fungus is cultivated in a suitable liquid medium, such as a yeast extract-based broth, to support mycelial growth and secondary metabolite production.
- **Inoculation:** A loopful of spores from a potato-dextrose agar slant is used to inoculate the liquid medium.
- **Incubation:** The culture is incubated at a controlled temperature, typically around 28°C, with constant shaking to ensure adequate aeration for a period of several days to allow for the biosynthesis of **Jbir-15**.

Extraction and Isolation

Following fermentation, the culture broth is processed to extract the crude mixture of metabolites.

- **Harvesting:** The culture broth is harvested and separated from the fungal mycelia by filtration.
- **Solvent Extraction:** The filtrate is then subjected to solvent extraction, typically using an organic solvent like ethyl acetate, to partition the desired metabolites from the aqueous phase.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract containing **Jbir-15** and other secondary metabolites.

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate **Jbir-15** in its pure form.

- Initial Fractionation: The crude extract is first fractionated using techniques like column chromatography on silica gel.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically employed with a gradient elution system of acetonitrile and water. The elution is monitored by UV detection to collect the fraction corresponding to **Jbir-15**.

Structural Characterization

The definitive structure of **Jbir-15** was elucidated through extensive spectroscopic analyses.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural determination of **Jbir-15**.

Analytical Technique	Instrumentation	Key Findings	Reference
Nuclear Magnetic Resonance (NMR)	500 MHz NMR Spectrometer	<p>¹H and ¹³C NMR data revealed the presence of a cyclic peptide structure with an N-demethylation at the alanyl residue compared to aspochracin.</p>	[1]
Mass Spectrometry (MS)	High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)	<p>Provided the exact molecular weight and elemental composition, confirming the proposed chemical formula.</p>	[1]

Table 1: Spectroscopic Data for **Jbir-15**

Biological Activity

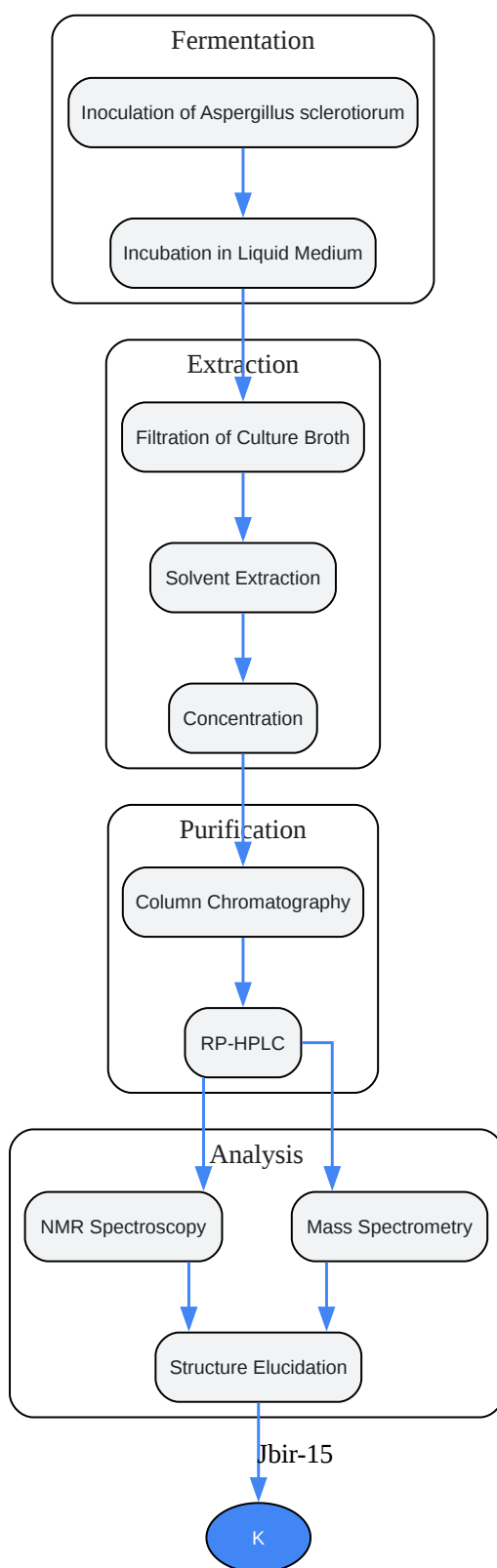
Preliminary studies have indicated that **Jbir-15** possesses antifungal properties.

Antifungal Activity

Jbir-15 has demonstrated inhibitory activity against the pathogenic yeast *Candida albicans*. Further research is required to determine the minimum inhibitory concentration (MIC) and the broader spectrum of its antifungal activity.

Visualizing the Workflow

The following diagrams illustrate the key processes in the discovery and isolation of **Jbir-15**.



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Caption: Experimental workflow for the isolation and characterization of **Jbir-15**.

As no specific signaling pathways for **Jbir-15** have been identified in the literature, a diagram for this is not applicable at this time.

Conclusion

Jbir-15 represents a novel addition to the aspochracin family of natural products, distinguished by its unique N-demethylation. Its discovery from a marine-derived fungus underscores the potential of marine ecosystems for identifying new bioactive compounds. The detailed protocols provided in this guide offer a framework for the consistent isolation and further investigation of **Jbir-15**. Future research should focus on elucidating its mechanism of antifungal action and exploring its potential as a lead compound for drug development.

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References

- 1. JBIR-15, a new aspochracin derivative, isolated from a sponge-derived fungus, *Aspergillus sclerotiorum* Huber Sp080903f04 - PubMed [pubmed.ncbi.nlm.nih.gov]
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